1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid
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Overview
Description
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid is a complex organic compound with a unique structure that includes a phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid typically involves multiple steps. One common method is the alkylation of a phenanthrene derivative followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method can enhance yield and purity while reducing production costs. The use of catalysts and optimized reaction pathways is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carboxyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products
Scientific Research Applications
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl chitosan: Known for its good water solubility and biocompatibility.
Carboxymethyl cellulose: Widely used in drug delivery and tissue engineering.
Uniqueness
1-(Carboxymethyl)-9-methoxy-2-methyl-1,2,3,4,5,6,7,8-octahydrophenanthrene-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenanthrene backbone and carboxymethyl groups make it particularly versatile for various applications .
Properties
CAS No. |
6636-47-1 |
---|---|
Molecular Formula |
C19H24O5 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(carboxymethyl)-9-methoxy-2-methyl-3,4,5,6,7,8-hexahydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C19H24O5/c1-19(18(22)23)8-7-12-11-5-3-4-6-13(11)16(24-2)9-14(12)15(19)10-17(20)21/h9,15H,3-8,10H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
GFORJKNNPIYVSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C3CCCCC3=C(C=C2C1CC(=O)O)OC)C(=O)O |
Origin of Product |
United States |
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